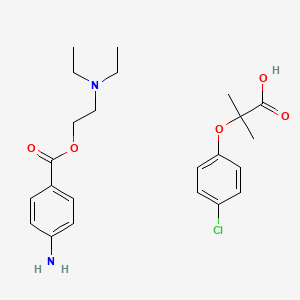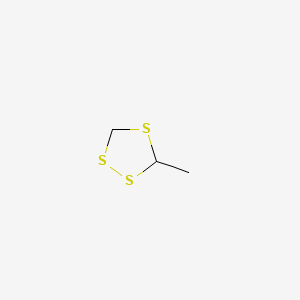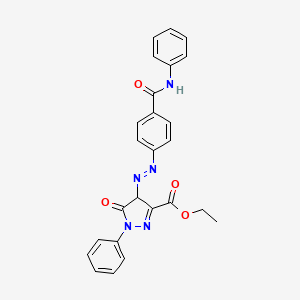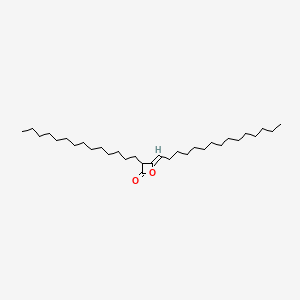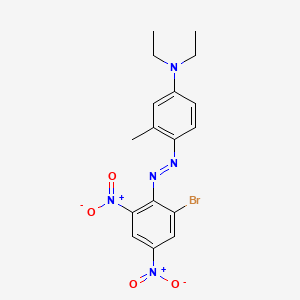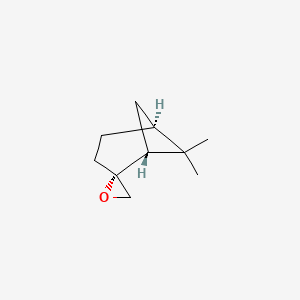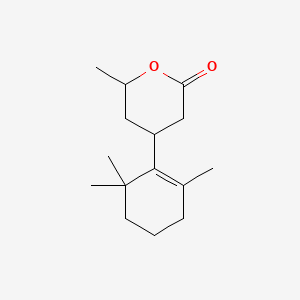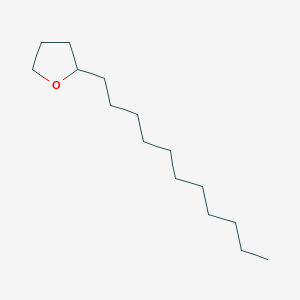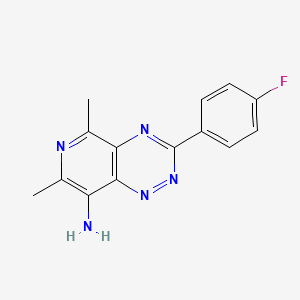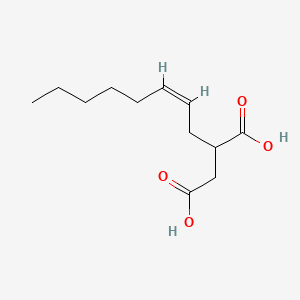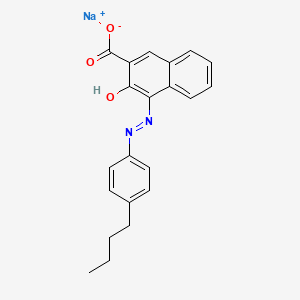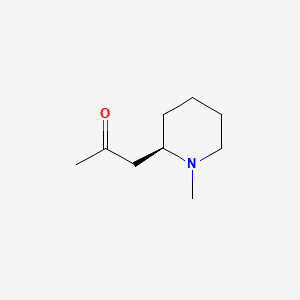
N-Methylpelletierine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methylpelletierine is an alkaloid compound with the molecular formula C₉H₁₇NO. It is a piperidine alkaloid found in the bark of the pomegranate tree (Punica granatum) along with other related alkaloids such as pelletierine and pseudopelletierine
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Methylpelletierine can be synthesized through the Mannich reaction, which involves the reaction of formaldehyde, a secondary amine, and a compound containing an active hydrogen atom. The reaction typically proceeds under acidic conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from natural sources such as the bark of the pomegranate tree. The extraction process includes steps like solvent extraction, purification, and crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: N-Methylpelletierine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly used.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-Methylpelletierine involves its interaction with biological targets such as enzymes and receptors. It exerts its effects by binding to specific molecular targets, leading to the inhibition or activation of various biochemical pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
- Pelletierine
- Pseudopelletierine
- Hygrine
- Tropinone
Properties
CAS No. |
40199-45-9 |
|---|---|
Molecular Formula |
C9H17NO |
Molecular Weight |
155.24 g/mol |
IUPAC Name |
1-[(2R)-1-methylpiperidin-2-yl]propan-2-one |
InChI |
InChI=1S/C9H17NO/c1-8(11)7-9-5-3-4-6-10(9)2/h9H,3-7H2,1-2H3/t9-/m1/s1 |
InChI Key |
TYHJMEIBGDDCPA-SECBINFHSA-N |
Isomeric SMILES |
CC(=O)C[C@H]1CCCCN1C |
Canonical SMILES |
CC(=O)CC1CCCCN1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


